molecular formula C20H13BrFN5O2S B12219395 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B12219395
M. Wt: 486.3 g/mol
InChI Key: FBHZEDKHUJTUIO-UHFFFAOYSA-N
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Description

5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with bromine, fluorobenzyl, sulfanyl, phenyl, and oxadiazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the bromine and fluorobenzyl groups, and the final coupling with the oxadiazolyl and phenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for industrial applications can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13BrFN5O2S

Molecular Weight

486.3 g/mol

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methylsulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H13BrFN5O2S/c21-15-10-23-20(30-11-12-6-8-14(22)9-7-12)24-17(15)19(28)25-18-16(26-29-27-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,25,27,28)

InChI Key

FBHZEDKHUJTUIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NC(=NC=C3Br)SCC4=CC=C(C=C4)F

Origin of Product

United States

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